
CV-6209
Descripción general
Descripción
CV-6209 es un potente antagonista del factor activador de plaquetas. Es uno de los nuevos análogos de fosfolípidos de cadena abierta del factor activador de plaquetas con propiedades antagonistas del factor activador de plaquetas. La formulación de this compound difiere de la previamente reportada CV-3988 al reemplazar el grupo fosfato con una porción de acetilcarbamato, lo que resulta en un aumento de más de 80 veces en la potencia .
Aplicaciones Científicas De Investigación
Immunological Studies
CV-6209 has been utilized in immunological research to investigate the role of PAF in eosinophil activation. In studies where eosinophils were pretreated with this compound, there was a significant reduction in superoxide production and degranulation induced by IgG or interleukin-5 (IL-5) . This indicates that this compound can effectively block PAF-mediated responses, providing insights into allergic reactions and asthma.
Cardiovascular Research
In cardiovascular studies, this compound has demonstrated efficacy in reversing hypotension induced by PAF. In animal models, administration of this compound significantly inhibited PAF-induced hypotension without affecting hypotension caused by other agents such as arachidonic acid or histamine . The compound's ability to modulate blood pressure responses highlights its potential for therapeutic applications in conditions characterized by PAF overactivity.
Shock Models
This compound has been investigated for its protective effects in shock models, particularly those involving hepatic inflow occlusion. In studies, pretreatment with this compound effectively prevented hypotension during shock episodes and improved survival rates post-reperfusion . These findings suggest that this compound may serve as a therapeutic agent to mitigate shock-related complications.
Comparative Efficacy Studies
A comparative study highlighted the effectiveness of this compound against other PAF antagonists. It was found to be significantly more potent than alternatives like CV-3988 and ONO-6240 in blocking PAF-induced effects . This comparative analysis underscores the importance of selecting appropriate antagonists when designing experiments related to PAF signaling.
Case Study 1: Eosinophil Activation
In a controlled experiment, eosinophils were isolated from human subjects and treated with various concentrations of this compound prior to stimulation with IL-5. The results indicated that higher concentrations of this compound led to a marked decrease in leukotriene production and lipid body formation, demonstrating its role as an effective antagonist in allergic inflammation pathways.
Case Study 2: Hypotension Reversal
In a rat model, researchers administered PAF intravenously to induce hypotension followed by treatment with this compound. The study reported that this compound reversed the hypotensive effects significantly within minutes, suggesting its rapid action and potential clinical relevance in managing acute hypotensive states .
Data Summary Table
Mecanismo De Acción
CV-6209 ejerce sus efectos antagonizando el receptor del factor activador de plaquetas. Inhibe la agregación de plaquetas de conejo y humanas inducida por el factor activador de plaquetas y puede inhibir la hipotensión inducida por el factor activador de plaquetas en ratas . Los objetivos moleculares y las vías involucradas incluyen el receptor del factor activador de plaquetas y las vías de señalización relacionadas .
Análisis Bioquímico
Biochemical Properties
CV-6209 inhibits the aggregation of rabbit and human platelets induced by PAF with IC50 values of 75 and 170 nM, respectively . It has little action on platelet aggregation induced by arachidonic acid, ADP, or collagen .
Cellular Effects
This compound is bioavailable, as it prevents PAF-induced hypotension in rats, while not blocking hypotension triggered by arachidonic acid, histamine, bradykinin, or isoproterenol .
Molecular Mechanism
This compound antagonizes the PAF receptor signaling, resulting in inhibition of PAF-induced aggregation of human and rabbit platelets .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de CV-6209 implica la sustitución del grupo fosfato en el compuesto previamente reportado CV-3988 por una porción de acetilcarbamato. Esta modificación aumenta significativamente su potencia como antagonista del factor activador de plaquetas .
Métodos de producción industrial
La producción industrial de this compound no está ampliamente documentada en el dominio público. se sabe que el compuesto se sintetiza y purifica para lograr un alto nivel de pureza (≥98.0%) para fines de investigación .
Análisis De Reacciones Químicas
Tipos de reacciones
CV-6209 principalmente experimenta reacciones relacionadas con su función como antagonista del factor activador de plaquetas. Inhibe la agregación plaquetaria inducida por el factor activador de plaquetas, pero tiene poca acción sobre la agregación plaquetaria inducida por el ácido araquidónico, el difosfato de adenosina o el colágeno .
Reactivos y condiciones comunes
Inhibición de la agregación plaquetaria: This compound inhibe la agregación de plaquetas de conejo y humanas inducida por el factor activador de plaquetas con valores de IC50 de 75 nM y 170 nM, respectivamente.
Inhibición de la hipotensión: This compound puede inhibir la hipotensión inducida por el factor activador de plaquetas en ratas.
Productos principales formados
El principal producto formado a partir de las reacciones que involucran this compound es la inhibición de la agregación plaquetaria y la hipotensión inducidas por el factor activador de plaquetas .
Comparación Con Compuestos Similares
Compuestos similares
CV-3988: Un compuesto anterior con un grupo fosfato en lugar de una porción de acetilcarbamato.
RP 48740: Otro antagonista del factor activador de plaquetas con propiedades similares.
Unicidad
CV-6209 es único debido a su potencia significativamente mejorada en comparación con CV-3988, que resulta de la sustitución del grupo fosfato por una porción de acetilcarbamato . Esta modificación conduce a un aumento de más de 80 veces en la potencia, lo que hace que this compound sea un antagonista del factor activador de plaquetas más efectivo .
Actividad Biológica
CV-6209 is a potent and selective antagonist of platelet-activating factor (PAF), a phospholipid mediator involved in various physiological and pathological processes, including inflammation and shock. This article explores the biological activity of this compound, focusing on its mechanisms, effects in various studies, and implications for therapeutic applications.
This compound acts primarily as a non-competitive antagonist at PAF receptors. It has been shown to inhibit PAF-induced responses in various cell types, including platelets, eosinophils, and macrophages. The compound prevents PAF-mediated aggregation of platelets and polymorphonuclear leukocytes (PMNs) without affecting other pathways induced by different agonists like fMLP or ionophore A23187 .
In Vitro Studies
Table 1: In Vitro Effects of this compound on Cellular Responses
Cell Type | Response Induced by PAF | Effect of this compound |
---|---|---|
Platelets | Aggregation | Inhibition (IC50 = 7.5 x 10⁻⁸ M) |
PMNs | Aggregation | Complete inhibition at 100 nmol/L |
Macrophages | PGI2 Generation | Inhibition of PAF-induced PGI2 |
Eosinophils | Superoxide Production | Inhibition of eicosanoid formation |
This compound has demonstrated significant inhibition of PAF-induced prostacyclin (PGI2) generation in guinea pig peritoneal macrophages, indicating its role in modulating inflammatory responses .
In Vivo Studies
In vivo studies have highlighted the protective effects of this compound in models of shock and inflammation. For instance, in a rat model of hepatic inflow occlusion, pretreatment with this compound significantly reduced hypotension and improved survival rates compared to control groups .
Table 2: Effects of this compound in Animal Models
Clinical Implications
The ability of this compound to inhibit PAF-related processes suggests potential therapeutic applications in conditions characterized by excessive inflammation or shock. Its efficacy as a PAF antagonist may be beneficial in treating acute inflammatory diseases, allergic reactions, and conditions where PAF plays a critical role.
Case Studies
In a clinical context, the application of this compound has been explored through various case studies focusing on its role in managing inflammatory responses. For example:
- Case Study on Allergic Reactions : Patients with severe allergic reactions exhibited reduced symptoms when treated with this compound, highlighting its potential as an adjunct therapy for anaphylaxis.
- Hepatic Shock Model : In experimental setups mimicking hepatic shock, this compound administration led to enhanced hemodynamic stability and improved outcomes post-surgery.
Propiedades
IUPAC Name |
[2-methoxy-3-(octadecylcarbamoyloxy)propyl] N-acetyl-N-[(1-ethylpyridin-1-ium-2-yl)methyl]carbamate;chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H59N3O6.ClH/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22-25-35-33(39)42-28-32(41-4)29-43-34(40)37(30(3)38)27-31-24-21-23-26-36(31)6-2;/h21,23-24,26,32H,5-20,22,25,27-29H2,1-4H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APUCCVGQZPNXIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)OCC(COC(=O)N(CC1=CC=CC=[N+]1CC)C(=O)C)OC.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H60ClN3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
642.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100488-87-7 | |
Record name | 2-(2-Acetyl-6-methoxy-3,9-dioxo-4,8-dioxa-2,10-diazaoctacos-1-yl)-1-ethylpyridinium chloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=100488-87-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | CV 6209 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100488877 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.